(2S)-2-amino-N-methoxy-N-methylpropanamide
Overview
Description
(2S)-2-amino-N-methoxy-N-methylpropanamide is an organic compound with a specific stereochemistry at the second carbon atom, indicating it is the S-enantiomer. This compound features an amide functional group, an amino group, and a methoxy group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Amidation Reaction: : One common method to synthesize (2S)-2-amino-N-methoxy-N-methylpropanamide involves the amidation of (S)-2-amino-2-methylpropanoic acid with N-methoxy-N-methylamine. This reaction typically requires a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
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Reductive Amination: : Another approach is the reductive amination of (S)-2-amino-2-methylpropanal with N-methoxy-N-methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : (2S)-2-amino-N-methoxy-N-methylpropanamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
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Reduction: : The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
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Substitution: : Nucleophilic substitution reactions can occur at the amide nitrogen, where the methoxy group can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halides or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-amino-N-methoxy-N-methylpropanamide is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry is crucial in the development of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving amide bonds. It serves as a model substrate for investigating the specificity and mechanism of proteolytic enzymes.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its structural features allow for modifications that can lead to the development of novel therapeutic agents.
Industry
Industrially, this compound is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals. Its reactivity and functional groups make it a valuable intermediate in various synthetic pathways.
Mechanism of Action
The mechanism by which (2S)-2-amino-N-methoxy-N-methylpropanamide exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The amide bond can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The methoxy and amino groups can also engage in electronic and steric interactions, modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-amino-N-methoxy-N-methylpropanamide: The R-enantiomer of the compound, which may exhibit different biological activities and properties due to its stereochemistry.
N-methoxy-N-methylacetamide: A simpler analogue lacking the chiral center and the amino group.
(2S)-2-amino-N-methylpropanamide: Similar structure but without the methoxy group, affecting its reactivity and interactions.
Uniqueness
(2S)-2-amino-N-methoxy-N-methylpropanamide is unique due to its specific stereochemistry and the presence of both methoxy and amino groups
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2S)-2-amino-N-methoxy-N-methylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c1-4(6)5(8)7(2)9-3/h4H,6H2,1-3H3/t4-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYCIUWVKMXBFH-BYPYZUCNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401267609 | |
Record name | (2S)-2-Amino-N-methoxy-N-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401267609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152169-63-6 | |
Record name | (2S)-2-Amino-N-methoxy-N-methylpropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152169-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-2-Amino-N-methoxy-N-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401267609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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